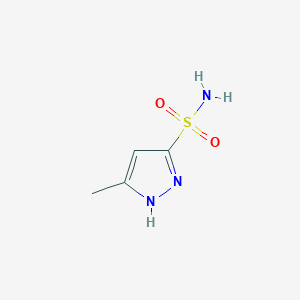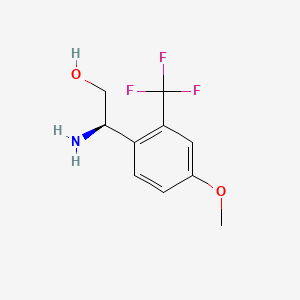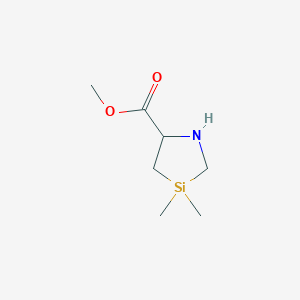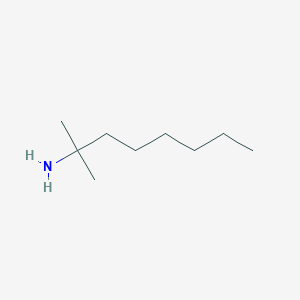
1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science . This compound, specifically, features a bromine atom attached to the thiophene ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It can be used to study the effects of thiophene-containing compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets. The thiophene ring can also interact with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one: This compound has a similar structure but with a ketone group instead of an alcohol group.
3-(4-bromothiophen-2-yl)propan-1-ol: This compound lacks the amino group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H10BrNOS |
|---|---|
Poids moléculaire |
236.13 g/mol |
Nom IUPAC |
1-amino-3-(4-bromothiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-5-1-7(11-4-5)2-6(10)3-9/h1,4,6,10H,2-3,9H2 |
Clé InChI |
HWOGTHRBDPNGJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Br)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)

![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)

![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)






